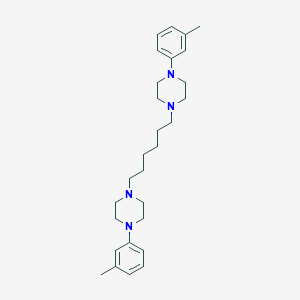
1,6-Bis(4-phenylpiperazin-1-yl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-bis(4-phenylpiperazin-1-yl)hexane is a chemical compound that features two phenylpiperazine groups connected by a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(4-phenylpiperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-phenylpiperazine. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-bis(4-phenylpiperazin-1-yl)hexane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atoms.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives with reduced aromaticity.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
1,6-bis(4-phenylpiperazin-1-yl)hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,6-bis(4-phenylpiperazin-1-yl)hexane is not fully understood, but it is believed to interact with various molecular targets, including neurotransmitter receptors. The piperazine moieties can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate receptor activity. This interaction can influence signaling pathways and result in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpiperazine: A simpler analog with one phenylpiperazine group.
1,4-bis(4-phenylpiperazin-1-yl)butane: A shorter-chain analog with similar structural features.
Uniqueness
1,6-bis(4-phenylpiperazin-1-yl)hexane is unique due to its longer hexane chain, which can influence its physical and chemical properties. This longer chain can affect the compound’s solubility, stability, and ability to interact with biological targets compared to its shorter-chain analogs .
Propriétés
Formule moléculaire |
C26H38N4 |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
1-phenyl-4-[6-(4-phenylpiperazin-1-yl)hexyl]piperazine |
InChI |
InChI=1S/C26H38N4/c1(9-15-27-17-21-29(22-18-27)25-11-5-3-6-12-25)2-10-16-28-19-23-30(24-20-28)26-13-7-4-8-14-26/h3-8,11-14H,1-2,9-10,15-24H2 |
Clé InChI |
ORESESSHUCUUFK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCCCN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)


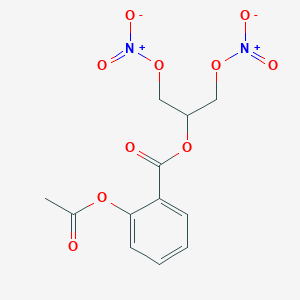

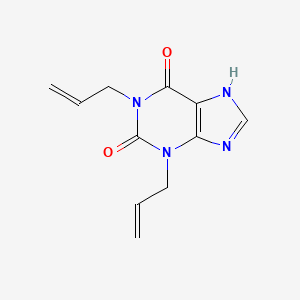
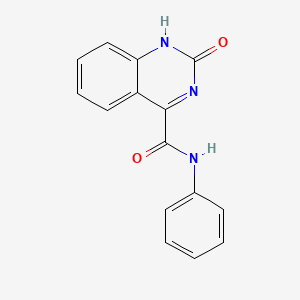

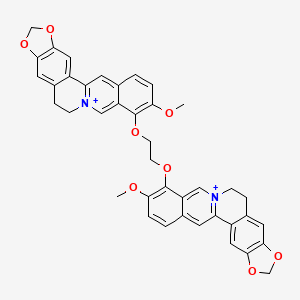
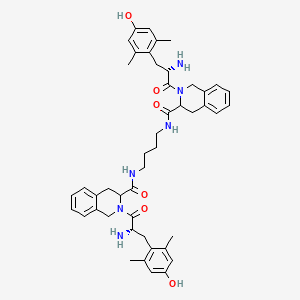
![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
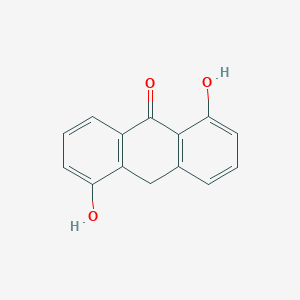
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
